molecular formula C8H19O4P B14638231 Dipropyl (2-hydroxyethyl)phosphonate CAS No. 51840-41-6

Dipropyl (2-hydroxyethyl)phosphonate

Cat. No.: B14638231
CAS No.: 51840-41-6
M. Wt: 210.21 g/mol
InChI Key: IEVSNYBFSZDWRT-UHFFFAOYSA-N
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Description

Dipropyl (2-hydroxyethyl)phosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to two propyl ester groups and a 2-hydroxyethyl substituent. Its molecular formula is C₈H₁₉O₄P, with a molecular weight of 210.21 g/mol. This compound is primarily utilized in organic synthesis as a precursor for flame retardants, polymer additives, and intermediates in the preparation of biologically active molecules . Its hydroxyethyl group enables hydrogen bonding, influencing solubility and reactivity in polar solvents.

Properties

CAS No.

51840-41-6

Molecular Formula

C8H19O4P

Molecular Weight

210.21 g/mol

IUPAC Name

2-dipropoxyphosphorylethanol

InChI

InChI=1S/C8H19O4P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h9H,3-8H2,1-2H3

InChI Key

IEVSNYBFSZDWRT-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CCO)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl (2-hydroxyethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under mild conditions and can be completed within a few hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as anhydrous Lewis acids, can enhance the reaction efficiency and reduce the overall production time .

Chemical Reactions Analysis

Types of Reactions

Dipropyl (2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .

Mechanism of Action

The mechanism of action of dipropyl (2-hydroxyethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Dimethyl (2-Hydroxyethyl)phosphonate

  • Molecular Formula : C₅H₁₃O₄P | Molecular Weight : 168.13 g/mol
  • Applications include flame-retardant copolymers and as a substrate for enzymatic studies (e.g., hydroxyethylphosphonate dioxygenase) . Higher water solubility due to smaller alkyl chains, making it more suitable for aqueous-phase reactions .

Diisopropyl (2-Chloroethyl)phosphonate

  • Molecular Formula : C₈H₁₈ClO₃P | Molecular Weight : 228.65 g/mol
  • Key Differences: The chloroethyl group introduces electrophilic character, enabling alkylation reactions, unlike the hydroxyethyl group in the target compound . Diisopropyl esters enhance lipophilicity, favoring use in nonpolar solvents or as plasticizers . Safety concerns include higher toxicity due to the chlorine substituent, requiring stringent handling protocols .

Dimethyl (2-Oxopropyl)phosphonate

  • Molecular Formula : C₅H₁₁O₄P | Molecular Weight : 166.11 g/mol
  • Key Differences :
    • The ketone (oxo) group replaces the hydroxyethyl moiety, enabling conjugate additions (e.g., Horner-Wadsworth-Emmons reactions) to form α,β-unsaturated carbonyl compounds .
    • Lower polarity compared to hydroxyethyl derivatives reduces hydrogen-bonding interactions, impacting solubility and crystallization behavior .

Diethyl (Methylthiomethyl)phosphonate

  • Molecular Formula : C₆H₁₅O₃PS | Molecular Weight : 198.22 g/mol
  • Key Differences :
    • The methylthio group introduces sulfur-based nucleophilicity, useful in thio-Michael additions or as a ligand in metal catalysis .
    • Ethyl esters balance reactivity and steric effects, offering intermediate solubility between methyl and propyl analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications Reactivity Notes
Dipropyl (2-hydroxyethyl)phos. C₈H₁₉O₄P 210.21 Hydroxyethyl Flame retardants, polymer synthesis Hydrogen bonding enhances solubility
Dimethyl (2-hydroxyethyl)phos. C₅H₁₃O₄P 168.13 Hydroxyethyl Enzymatic substrates, copolymers High aqueous reactivity
Diisopropyl (2-chloroethyl)phos. C₈H₁₈ClO₃P 228.65 Chloroethyl Alkylation reagents, plasticizers Electrophilic, toxic
Dimethyl (2-oxopropyl)phos. C₅H₁₁O₄P 166.11 Ketone α,β-unsaturated carbonyl synthesis Conjugate addition-prone
Diethyl (methylthiomethyl)phos. C₆H₁₅O₃PS 198.22 Methylthio Thio-Michael additions, catalysis Sulfur-mediated nucleophilicity

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